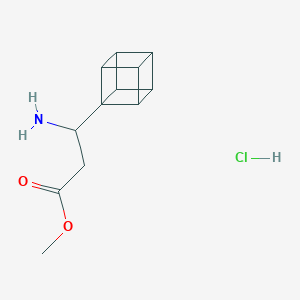
Methyl 3-amino-3-(cuban-1-yl)propanoate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is a unique organic compound featuring a cubane structure Cubane is a hydrocarbon with a cubic framework, which imparts remarkable stability and rigidity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of cubane-1-carboxylic acid, which is then converted to cubane-1-carbonyl chloride. This intermediate reacts with methyl 3-amino-3-(cuban-1-yl)propanoate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cubane structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is unique due to its cubane structure, which imparts exceptional stability and rigidity. This makes it distinct from other similar compounds that do not possess the cubane framework. The unique properties of cubane derivatives make them valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 3-amino-3-cuban-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-4(14)2-3(13)12-9-6-5-7(9)11(12)8(5)10(6)12;/h3,5-11H,2,13H2,1H3;1H |
InChI Key |
GEKMXFXJKMLWIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C12C3C4C1C5C4C3C25)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















